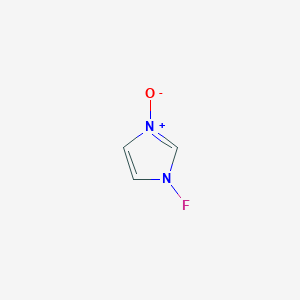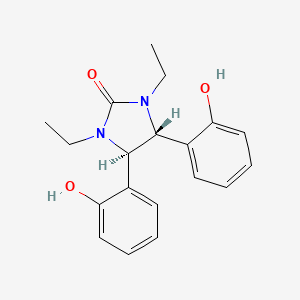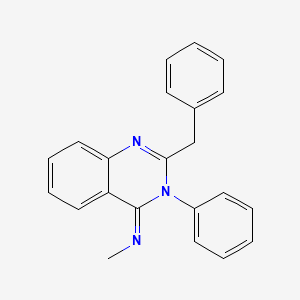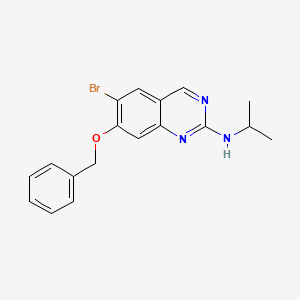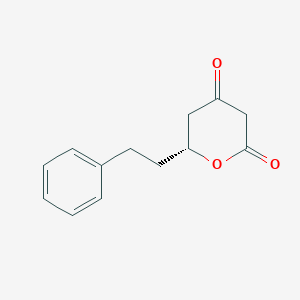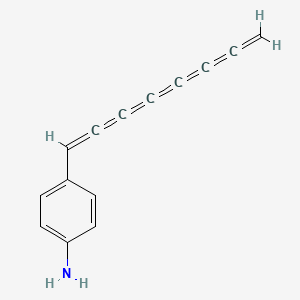
4-Octaheptaenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Octaheptaenylaniline is an organic compound characterized by the presence of an aniline group attached to a long conjugated hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octaheptaenylaniline typically involves the coupling of aniline with a conjugated hydrocarbon chain precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Octaheptaenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Octaheptaenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 4-Octaheptaenylaniline involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. Additionally, its aromatic structure enables it to interact with biological macromolecules, potentially modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
4-Nitroaniline: An aniline derivative with a nitro group, used in dye production and as an intermediate in chemical synthesis.
Uniqueness: 4-Octaheptaenylaniline stands out due to its extended conjugated hydrocarbon chain, which imparts unique electronic properties and potential applications in materials science and biological research. Its ability to undergo various chemical reactions and its versatility in scientific applications make it a valuable compound for further exploration.
Eigenschaften
CAS-Nummer |
918530-53-7 |
|---|---|
Molekularformel |
C14H9N |
Molekulargewicht |
191.23 g/mol |
InChI |
InChI=1S/C14H9N/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h8-12H,1,15H2 |
InChI-Schlüssel |
JFAPXEIKADTLHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C=C=C=C=C=CC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


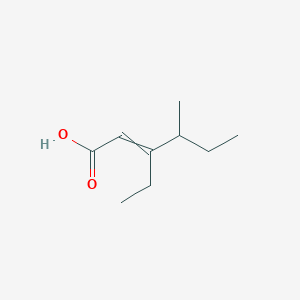

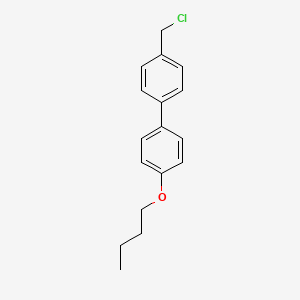
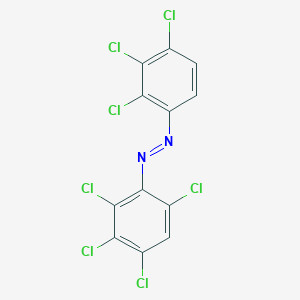
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
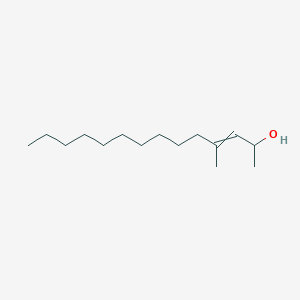
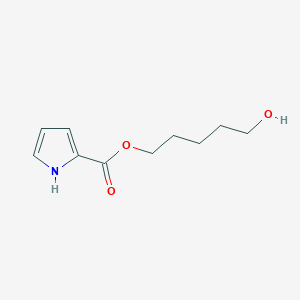
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
